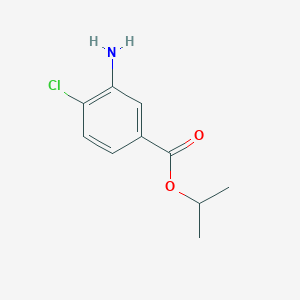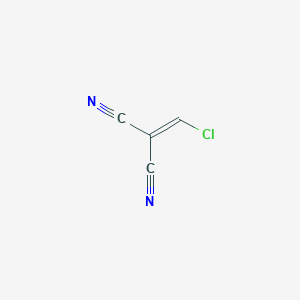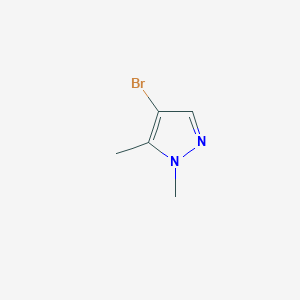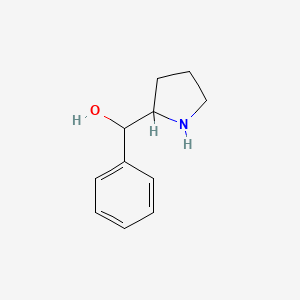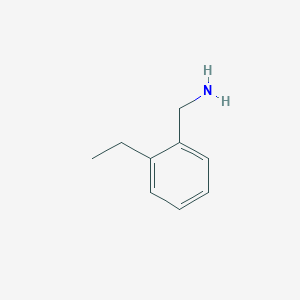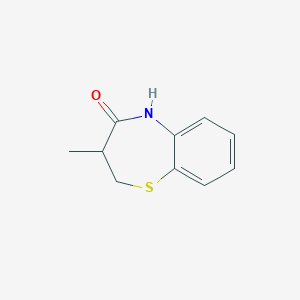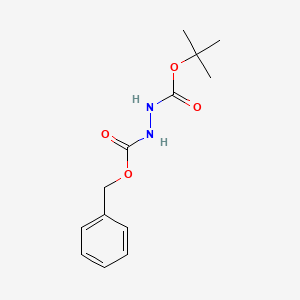
1,2-Acenaphthylenedione, 5-bromo-
Vue d'ensemble
Description
1,2-Acenaphthylenedione, 5-bromo- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a bromine atom, which significantly alters its chemical reactivity and physical properties compared to its unsubstituted counterpart.
Synthesis Analysis
The synthesis of acenaphthylene derivatives can be achieved through various methods. For instance, the dianion of acenaphthylene can be protonated with methanol to form the 5-hydroanion, which can then react with different electrophiles to produce novel acenaphthene derivatives . Additionally, Suzuki-Miyaura coupling has been utilized to prepare 1,2-diaryl-substituted acenaphthylene derivatives in good to excellent yields . These methods demonstrate the versatility in synthesizing substituted acenaphthylenes, including potentially the 5-bromo derivative.
Molecular Structure Analysis
The molecular structure of acenaphthylene derivatives can be complex due to the presence of multiple reactive sites. For example, the reactivity of the 5-hydroanion of acenaphthylene towards electrophiles like benzyl bromide occurs at both position 1 and position 2a, indicating the influence of the high HOMO coefficient at these positions . The X-ray molecular structures of certain acenaphthylene derivatives have been reported, providing insight into their three-dimensional conformations .
Chemical Reactions Analysis
Acenaphthylene derivatives undergo various chemical reactions. Halogenation reactions with halogens and N-halosuccinimides have been shown to produce dihalogenoacenaphthylenes and allow for regioselective preparation of specific dihalides . Electrophilic substitution reactions, such as arylsulfonation and nitration, have been used to introduce functional groups like nitro at specific positions on the acenaphthylene ring system . These reactions highlight the reactivity of acenaphthylene derivatives towards electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of acenaphthylene derivatives are influenced by their substituents. The introduction of electron-donating groups, such as dimethylamino groups, can result in compounds that behave as proton sponges and exhibit solvatochromism . The reactivity of acenaphthylene in polymers has been explored, showing that acenaphthyl residues are more reactive to electrophiles than phenyl residues in polystyrenes, allowing for the introduction of various functional groups . These properties are crucial for understanding the behavior of acenaphthylene derivatives in different chemical environments and for their potential applications in materials science.
Applications De Recherche Scientifique
1,2-Acenaphthylenedione, also known as Acenaphthenequinone, is a quinone derived from acenaphthene . It’s a water-insoluble yellow solid . Here are some general applications of quinones, which might be relevant:
- Chemistry : Quinones are used in the manufacture of dyes and are found in some natural pigments .
- Biochemistry : In biochemistry, quinones are involved in electron transport in organisms, the most familiar example being ubiquinone (also known as coenzyme Q) in mitochondria .
- Agriculture : Some quinones have been used in agriculture as pesticides .
One study synthesized a series of 5-bromo-2-aryl benzimidazole derivatives and evaluated them as potential inhibitors of the α-glucosidase enzyme. This research is relevant to the field of Medicinal Chemistry and Pharmacology , particularly in the development of treatments for diabetes. Here are some details:
- Results : Twenty-three out of twenty-five compounds showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .
- Chemistry : 1,2-Acenaphthylenedione, also known as Acenaphthenequinone, is a quinone derived from acenaphthene . It’s a water-insoluble yellow solid . Quinones are used in the manufacture of dyes and are found in some natural pigments .
- Biochemistry : In biochemistry, quinones are involved in electron transport in organisms, the most familiar example being ubiquinone (also known as coenzyme Q) in mitochondria .
- Agriculture : Some quinones have been used in agriculture as pesticides .
- Medicinal Chemistry and Pharmacology : One study synthesized a series of 5-bromo-2-aryl benzimidazole derivatives and evaluated them as potential inhibitors of the α-glucosidase enzyme. This research is relevant to the development of treatments for diabetes .
Propriétés
IUPAC Name |
5-bromoacenaphthylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQHHFMRUWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457682 | |
| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Acenaphthylenedione, 5-bromo- | |
CAS RN |
26254-35-3 | |
| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

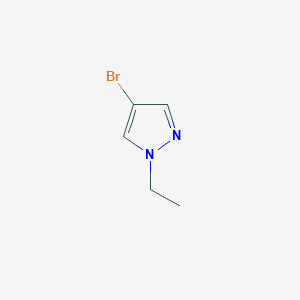
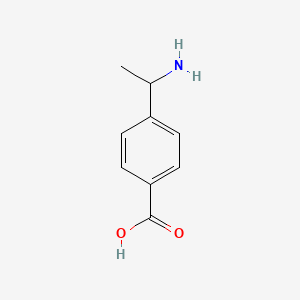
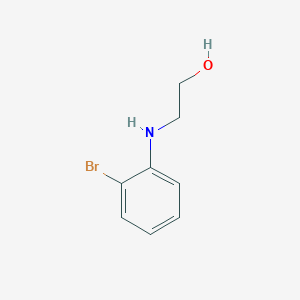
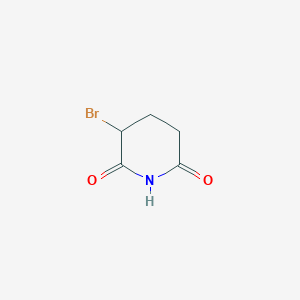
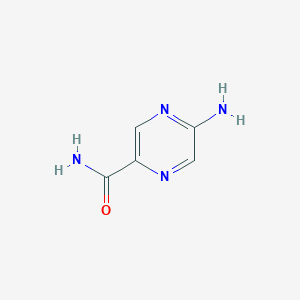
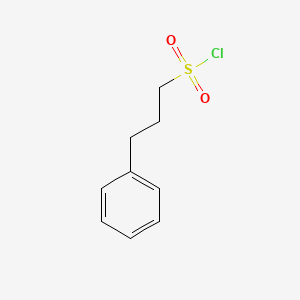
![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)
